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Compound of Interest

Compound Name: 6-Iodo-2,3-dimethoxypyridine

Cat. No.: B1390507 Get Quote

An In-Depth Technical Guide to 6-Iodo-2,3-dimethoxypyridine: A Core Building Block for

Advanced Chemical Synthesis

Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of

complex organic molecules is paramount. Success in this endeavor often hinges on the

availability of versatile, well-characterized chemical building blocks. 6-Iodo-2,3-
dimethoxypyridine is one such pivotal intermediate. The pyridine ring is a foundational

scaffold in numerous FDA-approved pharmaceuticals due to its ability to engage in hydrogen

bonding and its favorable pharmacokinetic properties.[1] The unique trifecta of its structural

features—a pyridine core, two electron-donating methoxy groups, and a strategically placed

iodine atom—renders 6-Iodo-2,3-dimethoxypyridine an exceptionally valuable reagent for

constructing elaborate molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug

development professionals. It delves into the molecule's fundamental properties, offers detailed

synthetic protocols with mechanistic rationale, explores its reactivity in key transformations, and

contextualizes its application within the broader goal of drug discovery.

Part 1: Physicochemical Properties and
Characterization
A thorough understanding of a reagent's properties is the bedrock of its effective use. 6-Iodo-
2,3-dimethoxypyridine is a solid at room temperature, and its key characteristics are
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summarized below.[2][3] The iodine atom at the 6-position serves as an efficient "handle" for a

variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably

transition-metal-catalyzed cross-couplings. The methoxy groups at the 2- and 3-positions are

electron-donating, which influences the electron density of the pyridine ring, thereby modulating

its reactivity and the basicity of the nitrogen atom.[4]

Table 1: Core Properties of 6-Iodo-2,3-dimethoxypyridine

Property Value Source(s)

Molecular Weight 265.05 g/mol [3][5]

Molecular Formula C₇H₈INO₂ [2][5]

CAS Number 321535-23-3 [2][3][5]

Appearance Solid [2][3]

Synonyms

2,3-dimethoxy-6-iodopyridine;

Pyridine, 6-iodo-2,3-

dimethoxy-

[2]

InChI Key
FTFRZLORDYKKMJ-

UHFFFAOYSA-N
[2][3]

Standard analytical validation for this compound would involve Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

¹H NMR: Would be expected to show two distinct aromatic proton signals (doublets) in the

pyridine region and two sharp singlets in the aliphatic region corresponding to the two

methoxy groups.

¹³C NMR: Would reveal seven distinct carbon signals, including five aromatic carbons (four

CH and one C-I) and two methoxy carbons.

Mass Spectrometry (EI or ESI): Would show a prominent molecular ion peak (M⁺) at m/z

265, confirming the molecular weight.

Part 2: Synthesis and Mechanistic Insights
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While multiple synthetic routes can be envisioned, a common and effective strategy for the

regioselective iodination of electron-rich pyridines is directed ortho-metalation, followed by

quenching with an iodine source. This approach provides excellent control over the position of

iodination, which can otherwise be challenging to achieve.

Experimental Protocol: Synthesis via Directed ortho-
Metalation
This protocol is adapted from established procedures for the iodination of substituted pyridines.

[6]

Objective: To synthesize 6-Iodo-2,3-dimethoxypyridine from 2,3-dimethoxypyridine.

Materials:

2,3-dimethoxypyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

Diisopropylamine

Iodine (I₂)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Procedure:

Preparation of LDA: To a flame-dried, three-neck flask under an inert atmosphere (Argon),

add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine

(1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Allow the
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solution to stir at -78 °C for 30 minutes to form Lithium diisopropylamide (LDA). The causality

here is critical: pre-forming the strong, non-nucleophilic base LDA at low temperature

prevents side reactions with the solvent or starting material.

Metalation: Slowly add a solution of 2,3-dimethoxypyridine (1.0 equivalent) in anhydrous THF

to the LDA solution at -78 °C. The methoxy group at the 2-position directs the deprotonation

to the adjacent 6-position. Stir the reaction mixture at this temperature for 2 hours.

Iodination: Prepare a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this

solution dropwise to the reaction mixture at -78 °C. The lithiated pyridine acts as a potent

nucleophile, attacking the electrophilic iodine. Allow the reaction to stir for an additional 3

hours at -78 °C, then slowly warm to room temperature overnight.

Workup: Quench the reaction by carefully adding saturated aqueous sodium thiosulfate

solution to consume excess iodine. Transfer the mixture to a separatory funnel and extract

with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. The crude product can then be purified by silica gel

column chromatography to yield the final product.

Workflow and Mechanistic Rationale
The choice of LDA is deliberate; its steric bulk minimizes nucleophilic attack on the pyridine

ring, while its strong basicity is sufficient to deprotonate the C-H bond at the 6-position, which is

acidified by the inductive effect of the ring nitrogen and directed by the adjacent methoxy

group.
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Step 1: Reagent Preparation

Step 2 & 3: Core Reaction

Step 4 & 5: Purification

Diisopropylamine

LDA Formation
(-78 °C, THF)

n-BuLi

2,3-Dimethoxypyridine

Lithiated Intermediate

 Deprotonation
(LDA, -78 °C)

6-Iodo-2,3-dimethoxypyridine

 Electrophilic Quench

Iodine (I₂)

Aqueous Workup
(Na₂S₂O₃)

Column Chromatography

Pure Product

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Iodo-2,3-dimethoxypyridine.
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Part 3: Chemical Reactivity and Strategic
Applications
The synthetic utility of 6-Iodo-2,3-dimethoxypyridine stems primarily from the reactivity of its

carbon-iodine bond. Aryl iodides are premier substrates for a host of transition-metal-catalyzed

cross-coupling reactions due to the C-I bond's optimal balance of reactivity and stability.

Application in Suzuki-Miyaura Cross-Coupling
The Suzuki coupling, which forms a new carbon-carbon bond between an organohalide and an

organoboron compound, is a cornerstone of modern organic synthesis. 6-Iodo-2,3-
dimethoxypyridine is an excellent coupling partner for this reaction.

Generic Protocol: Suzuki Coupling

Reaction Setup: In a reaction vessel, combine 6-Iodo-2,3-dimethoxypyridine (1.0 eq.), a

boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a

base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or

toluene/ethanol. Degassing is crucial to prevent oxidation and deactivation of the Pd(0)

catalyst.

Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically

80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

Workup & Purification: After cooling, perform a standard aqueous workup, extract the product

with an organic solvent, dry, and purify by chromatography or recrystallization.

This protocol serves as a self-validating system; the consumption of the starting material and

the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-

MS) confirms the reaction's progress.
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Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Part 4: Relevance in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a

vast range of therapeutic areas, including neurodegenerative diseases, inflammation, and

cancer.[1][7] Building blocks like 6-Iodo-2,3-dimethoxypyridine are instrumental in the early

stages of drug discovery, allowing for the rapid synthesis of compound libraries through

combinatorial chemistry.

The functional handles on this molecule allow medicinal chemists to systematically modify

different parts of a lead compound. The iodine can be replaced with various aryl, heteroaryl, or

alkyl groups via cross-coupling to explore the "right-hand side" of the molecule, while the

pyridine nitrogen and methoxy groups can be modified to tune solubility, metabolic stability, and

target engagement. For example, derivatives of 6-amino pyridine have been investigated as
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potent dual inhibitors of GSK-3β and CK-1δ, kinases implicated in the pathology of Alzheimer's

disease.[7]

Synthetic Elaboration

6-Iodo-2,3-dimethoxy
pyridine

Suzuki Coupling
(Adds Aryl Group)

Buchwald-Hartwig
(Adds Amine)

Demethylation
(Exposes Phenol)

Diverse Compound
Library

High-Throughput
Screening Hit Compound

Click to download full resolution via product page

Caption: From building block to drug discovery hit.

Part 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. 6-Iodo-2,3-
dimethoxypyridine is classified as harmful if swallowed and requires careful handling.[3]

Table 2: GHS Safety Information

Hazard Class Pictogram Signal Word Hazard Statement

Acute Toxicity 4, Oral
GHS07 (Exclamation

Mark)
Warning

H302: Harmful if

swallowed

Handling and Storage Recommendations:

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles,

a lab coat, and chemical-resistant gloves.[8]
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[9]

Storage: Store in a tightly sealed container in a cool, dry place away from light and heat.[4]

Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent

potential long-term degradation.

Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust

generation, and place it in a suitable container for disposal.[8] Dispose of waste in

accordance with local, state, and federal regulations.

The rationale for these precautions is to mitigate the primary hazard of oral toxicity and to

ensure the chemical's integrity and purity for experimental use.

Conclusion
6-Iodo-2,3-dimethoxypyridine is more than a simple chemical; it is a versatile and powerful

tool for molecular innovation. Its well-defined structure provides a reliable platform for

introducing complexity and diversity into molecular design. By understanding its properties,

mastering its synthesis, and strategically deploying its reactivity, researchers in both academic

and industrial settings can accelerate the discovery and development of novel pharmaceuticals

and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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